An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorophenol
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorophenol
CAS Number: 1807224-71-0
Introduction
5-Bromo-4-chloro-2-fluorophenol is a polysubstituted aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Its unique arrangement of three different halogen atoms and a hydroxyl group on a benzene ring provides a versatile scaffold for the development of novel molecules with potential biological activity. The interplay of the electronic effects of the bromo, chloro, fluoro, and hydroxyl substituents dictates its reactivity, offering multiple avenues for synthetic modification. This guide provides a comprehensive technical overview of its properties, a representative synthetic route, predicted spectroscopic data, expected reactivity, and safety considerations, designed to empower researchers in their synthetic endeavors.
Physicochemical Properties
Precise experimental data for the physical properties of 5-Bromo-4-chloro-2-fluorophenol are not widely available in public literature. However, based on information from chemical suppliers and the nature of similar polysubstituted phenols, the following properties can be summarized.
| Property | Value/Description | Source/Rationale |
| CAS Number | 1807224-71-0 | [1] |
| EC Number | 873-482-0 | [1] |
| Molecular Formula | C₆H₃BrClFO | |
| Molecular Weight | 225.44 g/mol | |
| Physical State | Solid, low melting point, or semi-solid at room temperature. | [2] |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from the properties of other halophenols.[3] |
| Melting Point | Not definitively reported. | |
| Boiling Point | Not definitively reported. |
Molecular Structure and Predicted Spectroscopic Data
The structure of 5-Bromo-4-chloro-2-fluorophenol is foundational to understanding its chemical behavior.
Caption: Molecular Structure of 5-Bromo-4-chloro-2-fluorophenol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region and one for the phenolic proton. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ar-H (at C3) | 7.2 - 7.5 | Doublet | ~2-3 | This proton is ortho to the chlorine and meta to the bromine and fluorine, leading to a downfield shift. It will be split by the adjacent fluorine. |
| Ar-H (at C6) | 6.9 - 7.2 | Doublet | ~8-9 | This proton is ortho to the fluorine and meta to the hydroxyl and bromine, resulting in a relatively upfield shift for an aromatic proton. It will be split by the adjacent proton at C5. |
| -OH | 5.0 - 7.0 (variable) | Broad Singlet | N/A | The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[13] It can be identified by its broadness and its disappearance upon a D₂O shake.[10] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as there is no plane of symmetry.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (-OH) | 150 - 158 | The carbon bearing the hydroxyl group is significantly deshielded.[14] |
| C2 (-F) | 152 - 160 (d, ¹JCF ≈ 240-250 Hz) | The carbon attached to fluorine will show a large one-bond coupling constant and be strongly deshielded. |
| C3 (-H) | 115 - 125 | This carbon is influenced by the adjacent electron-withdrawing halogens. |
| C4 (-Cl) | 120 - 130 | The carbon bearing the chlorine atom will be deshielded. |
| C5 (-Br) | 110 - 120 | The carbon attached to bromine is typically less deshielded than that attached to chlorine. |
| C6 (-H) | 118 - 128 | This carbon is ortho to the fluorine and influenced by the other substituents. |
Predicted Infrared (IR) Spectrum
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group and the substituted aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch | 3200 - 3550 | Strong, Broad | Characteristic of a hydrogen-bonded phenolic hydroxyl group.[9] |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Typical for C-H bonds on an aromatic ring.[9] |
| C=C aromatic ring stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the substituted benzene ring.[9] |
| C-O stretch | 1200 - 1260 | Strong | The C-O stretching vibration of the phenol.[9] |
| C-F stretch | 1100 - 1200 | Strong | Characteristic absorption for the carbon-fluorine bond. |
| C-Cl stretch | 700 - 850 | Strong | The carbon-chlorine stretching vibration. |
| C-Br stretch | 500 - 650 | Medium | The carbon-bromine stretching vibration. |
Predicted Mass Spectrum (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most abundant peaks in this cluster will be at m/z 224, 226, and 228.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of CO and the halogen atoms.
Synthesis and Experimental Protocols
Caption: Proposed two-step synthesis of 5-Bromo-4-chloro-2-fluorophenol.
Step 1: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole (Precursor)
This step involves the electrophilic bromination of 2-chloro-4-fluoroanisole. The directing effects of the methoxy group (strongly activating, ortho-, para-directing) and the chloro and fluoro groups (deactivating, ortho-, para-directing) will favor bromination at the C5 position, which is para to the fluorine and ortho to the chlorine.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-4-fluoroanisole in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) bromide) portion-wise.
-
Slowly add a solution of bromine in the same solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it into an ice-cold solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-2-chloro-4-fluoroanisole.
Step 2: Demethylation to 5-Bromo-4-chloro-2-fluorophenol
The cleavage of the methyl ether is a standard transformation to yield the phenol. Boron tribromide is a highly effective reagent for this purpose.[15][16]
Experimental Protocol:
-
Under an inert atmosphere, dissolve 5-bromo-2-chloro-4-fluoroanisole in anhydrous dichloromethane in a flask fitted with a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath and carefully quench by the slow addition of water, followed by a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude 5-Bromo-4-chloro-2-fluorophenol can be purified by column chromatography or recrystallization.
Chemical Reactivity and Potential Applications
The reactivity of 5-Bromo-4-chloro-2-fluorophenol is governed by the electronic properties of its substituents.
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